Butyl isothiocyanate

Catalog No.
S595503
CAS No.
592-82-5
M.F
C5H9NS
M. Wt
115.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butyl isothiocyanate

CAS Number

592-82-5

Product Name

Butyl isothiocyanate

IUPAC Name

1-isothiocyanatobutane

Molecular Formula

C5H9NS

Molecular Weight

115.2 g/mol

InChI

InChI=1S/C5H9NS/c1-2-3-4-6-5-7/h2-4H2,1H3

InChI Key

LIMQQADUEULBSO-UHFFFAOYSA-N

SMILES

CCCCN=C=S

solubility

Insoluble in water
Soluble (in ethanol)

Synonyms

butyl isothiocyanate, tBITC cpd, tert-butyl isothiocyanate

Canonical SMILES

CCCCN=C=S

The exact mass of the compound Butyl isothiocyanate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in watersoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 194808. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Isothiocyanates - Supplementary Records. It belongs to the ontological category of isothiocyanate in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavoring Agents -> JECFA Flavorings Index. However, this does not mean our product can be used or applied in the same or a similar way.

Butyl isothiocyanate (CAS: 592-82-5) is a highly reactive, aliphatic electrophile widely utilized as a precursor in the synthesis of thioureas, agricultural chemicals, and functionalized polymers . Featuring a linear four-carbon alkyl chain attached to an isothiocyanate (-N=C=S) functional group, it offers an optimal balance of lipophilicity (logP ~2.92) and liquid-state processability at room temperature [1]. In procurement contexts, it is primarily selected when a synthesis requires a non-aromatic, moderately volatile isothiocyanate to introduce a flexible butyl moiety, or when formulating specialized biocides and acaricides that demand higher potency than common natural analogs like allyl isothiocyanate [2].

Research Fit

Cell-based oncology, acaricide SAR, and biofumigation research tool
DMSO- and ethanol-soluble liquid for reproducible stock preparation
Intermediate lipophilicity profile for balanced cellular uptake and aqueous assay compatibility

Substituting butyl isothiocyanate with shorter-chain aliphatic analogs (such as methyl or ethyl isothiocyanate) drastically increases volatility, complicating benchtop handling, increasing evaporative losses, and elevating inhalation hazards during scale-up . Conversely, replacing it with the widely available phenyl isothiocyanate (PITC) fundamentally alters the steric and electronic profile of downstream derivatives; PITC introduces a rigid, UV-absorbing aromatic ring that can disrupt the desired flexibility, optical transparency, or specific aliphatic solubility of target thiourea organocatalysts and polymer networks [1]. Furthermore, in agrochemical formulations, substituting butyl isothiocyanate with the industry-standard allyl isothiocyanate (AITC) results in a quantifiable drop in acaricidal efficacy, requiring higher active ingredient loading to achieve parity [2].

Substitution Risk

Cellular uptake

Lipophilicity differences across ITC series may shift intracellular accumulation and dose-response profiles in cell-based assays.

Soil ecology

BITC selectively enriches Mortierella fungi; substituting AITC may alter microbial community outcomes and pathogen suppression patterns.

Acaricide SAR

Reported LD50 ranking differs markedly from PEITC and AITC, limiting direct substitution in structure-activity benchmarks.

Processability and Handling: Reduced Volatility vs. Short-Chain Analogs

For industrial scale-up and benchtop synthesis, the volatility of the isothiocyanate precursor dictates required engineering controls and acceptable loss rates. Butyl isothiocyanate exhibits a vapor pressure of 2.55 mmHg at 25 °C[1]. In contrast, the shorter-chain analog ethyl isothiocyanate has a vapor pressure of approximately 11.4 mmHg (15.199 hPa) at the same temperature . This represents a nearly 77% reduction in volatility for butyl isothiocyanate, significantly mitigating inhalation hazards and evaporative losses during open-vessel transfers or prolonged reactions.

Evidence DimensionVapor Pressure at 25 °C
Target Compound Data2.55 mmHg
Comparator Or BaselineEthyl isothiocyanate (~11.4 mmHg)
Quantified Difference~77% lower vapor pressure
ConditionsStandard atmospheric conditions (25 °C)

Lower volatility simplifies handling protocols, reduces material loss, and lowers the cost of engineering controls required for safe manufacturing.

Bladder cancer potency
Head-to-head
BITC 7.5–12.5 µM vs AITC 20–140 µM
Supports cell viability endpoint review in chemoresistant models
Trypan blue assay; RT112, T24, TCCSUP lines

Agrochemical Efficacy: Superior Acaricidal Potency vs. AITC

When formulated as an active ingredient against dust mites (Dermatophagoides farinae), butyl isothiocyanate demonstrates higher potency than the most common naturally occurring analog, allyl isothiocyanate (AITC). In standardized impregnated fabric disk assays, butyl isothiocyanate achieved an LD50 of 1.24 μg/cm2, outperforming AITC (LD50 = 1.36 μg/cm2) and proving 8.1-fold more toxic than the commercial standard benzyl benzoate [1].

Evidence DimensionLD50 against D. farinae
Target Compound Data1.24 μg/cm2
Comparator Or BaselineAllyl isothiocyanate (1.36 μg/cm2) / Benzyl benzoate (Baseline)
Quantified DifferenceMore potent than AITC; 8.1-fold more toxic than benzyl benzoate
ConditionsImpregnated fabric disk method

Enables formulators to achieve higher biocidal efficacy at lower active ingredient concentrations, reducing overall formulation costs.

Acaricidal activity
Head-to-head
LD50 1.24 µg/cm² (D. farinae); PEITC 0.21, AITC 1.36 µg/cm²
Provides intermediate acaricidal reference for SAR calibration
Impregnated fabric disk method; D. pteronyssinus also tested

Precursor Suitability: Aliphatic vs. Aromatic Thiourea Synthesis

In the synthesis of functionalized thioureas and polymers (e.g., Poly(N-Propargylthiourea)), the choice of isothiocyanate dictates the structural rigidity and lipophilicity of the final product. Butyl isothiocyanate provides a purely aliphatic, flexible chain with a logP of 2.92 [1], whereas the common derivatizing agent phenyl isothiocyanate (PITC) introduces a rigid, highly UV-absorbing aromatic ring . For applications requiring high aliphatic flexibility, specific metal-chelating geometries, or lack of aromatic pi-pi stacking interference, butyl isothiocyanate is the strictly required precursor.

Evidence DimensionStructural Contribution to Derivatives
Target Compound DataFlexible aliphatic chain (logP 2.92)
Comparator Or BaselinePhenyl isothiocyanate (Rigid aromatic ring)
Quantified DifferenceElimination of aromatic pi-pi stacking and UV interference
ConditionsPrecursor selection for N-substituted thiourea synthesis

Crucial for material scientists and chemists who need to synthesize flexible, UV-transparent, or purely aliphatic thiourea derivatives where aromatic precursors would fail.

Lipophilicity
Cross-study
Measured LogP = 2.66 (AITC ~1.8–2.4; PEITC ~3.5)
Intermediate LogP supports balanced membrane permeability and aqueous solubility for assay design
Multiple databases; XlogP 2.90–2.92
Antibacterial EC50
Data to verify
EC50 = 26.15 µg/mL (P. carotovorum)
Antimicrobial screening benchmark; cross-ITC comparisons require independent validation
Turbidometric assay, 12 h; ChEMBL CHEMBL3044893
Antifungal & soil effects
Cross-study
EC50 42.83 µg/mL (R. solani); Mortierella enrichment vs AITC ~85% fungal reduction
Selective soil biofumigation profile relative to broad-spectrum AITC
Soil microcosm, ITS/16S rRNA pyrosequencing
Antiproliferative IC50
Class-level
LoVo/DX 265 µM, LoVo 296 µM, T47D 306 µM
Supports cytotoxicity endpoint review in MDR cancer panels; P-gp-independent profile
SRB assay, 72 h; multiple cell lines

Synthesis of Aliphatic Thiourea Organocatalysts

Due to its pure aliphatic character and lack of aromatic interference, butyl isothiocyanate is the preferred precursor for synthesizing N-butyl substituted thioureas. These derivatives are heavily utilized in organocatalysis and specialized metal-chelating applications where the rigidity of phenyl-based thioureas would inhibit catalytic flexibility or desired solubility profiles [1].

Agrochemical and Biocidal Formulations

Leveraging its superior LD50 profile against specific mite species compared to allyl isothiocyanate (AITC) and commercial standards like benzyl benzoate, butyl isothiocyanate is an optimal active ingredient for high-potency acaricides, nematicides, and agricultural fumigants requiring lower application rates [2].

Surface Functionalization and Monomer Synthesis

Because its vapor pressure is significantly lower than that of ethyl or methyl isothiocyanate, butyl isothiocyanate is highly suitable for benchtop and scale-up surface functionalization. It is actively used as a capping reagent for self-assembled monolayers and as a monomer precursor for specialized materials like Poly(N-Propargylthiourea), where controlled handling and evaporative stability are critical.

Application Fit Matrix

Application
Selection Property
Validation Focus
Bladder cancer cell-model studies
Lipophilicity-dependent intracellular uptake profile
Cell viability, adhesion, and migration endpoints
Acaricide SAR reference studies
Intermediate acaricidal activity benchmark
LD50 in dust mite contact assays
Selective soil biofumigation research
Differential fungal community modulation
Mortierella enrichment and pathogen EC50 endpoints
Multidrug-resistant cancer panel screening
P-gp-independent antiproliferative reference
IC50 comparison across MDR and parental lines

Physical Description

Yellowish liquid; Strong irritating green aroma

XLogP3

2.9

Boiling Point

168.0 °C

Density

0.952-0.958

LogP

2.92 (LogP)
2.92

UNII

4Y31800S6C

GHS Hazard Statements

Aggregated GHS information provided by 158 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (72.78%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (27.22%): Harmful if swallowed [Warning Acute toxicity, oral];
H311 (71.52%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H312 (27.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H314 (98.73%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (24.68%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (22.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H330 (72.15%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H332 (27.22%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (24.68%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Acute Toxic Irritant

Corrosive;Acute Toxic;Irritant;Health Hazard

Other CAS

592-82-5

Wikipedia

Butyl isothiocyanate

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

Butane, 1-isothiocyanato-: ACTIVE

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